molecular formula C12H18N2 B1529351 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1267815-44-0

1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B1529351
CAS No.: 1267815-44-0
M. Wt: 190.28 g/mol
InChI Key: JLDOHVIQBNBHBP-UHFFFAOYSA-N
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Description

The compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The specific structure of “1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” suggests it might have similar properties, but without specific studies or data, this can’t be confirmed.


Synthesis Analysis

Benzodiazepines are usually synthesized via a condensation reaction between a benzene-dione (like 1,4-benzoquinone) and a compound containing an amino group . The specific synthesis pathway for “this compound” would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring . Without specific data, it’s difficult to provide a detailed molecular structure analysis for “this compound”.


Chemical Reactions Analysis

Benzodiazepines, as a class, are relatively stable compounds. They don’t readily undergo chemical reactions, except under specific conditions or with specific reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzodiazepine derivative like “this compound” would depend on its specific structure. Benzodiazepines, in general, are crystalline, lipophilic, and relatively stable .

Scientific Research Applications

Anticonvulsant Activity and Toxicity Screening

A study focused on synthesizing a novel series of 1,5-benzothiazepine nucleus containing Mannich bases, aiming to retain anticonvulsant biological activities with reduced toxic effects. The synthesized compounds exhibited significant anticonvulsant activity, with the most potent compound showing promising results in preliminary safety profiles evaluated by acute oral toxicity and neurotoxicity testing (Chaudhari et al., 2022).

Structural Diversity through Alkylation and Ring Closure Reactions

Research demonstrated the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, as a starting material in various alkylation and ring closure reactions. This approach aimed to generate a structurally diverse library of compounds, leading to the creation of several derivatives, including 2,3-dihydro-1,5-1H-benzodiazepines, highlighting the potential for developing novel compounds with varied biological activities (Roman, 2013).

Preclinical Antitumor Activity

A specific study uncovered the antitumor potential of a 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine derivative, identified for its potent in vivo activity against the mutated K-Ras bearing HCT-116 human colon tumor model. This compound, due to its excellent preclinical antitumor activity and promising pharmacokinetics, has been advanced into human clinical trials, underscoring the therapeutic potential of benzodiazepine derivatives beyond their well-known psychotropic effects (Hunt et al., 2000).

AMPA Receptor Antagonists

Further research into 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones revealed their significant anticonvulsant effects and proposed a correlation between these effects and their action as noncompetitive AMPA receptor antagonists. These findings extend the structure-activity relationships for this class of compounds, potentially offering new avenues for the treatment of neurological disorders such as epilepsy and anxiety (Chimirri et al., 1997).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines can have side effects, including drowsiness, weakness, and confusion. In some cases, they may cause paradoxical reactions, such as aggression, rage, and mania . Long-term use can lead to tolerance, dependence, and withdrawal symptoms. Overdose can be dangerous, especially when combined with other CNS depressants .

Future Directions

Research into benzodiazepines continues, with a focus on developing compounds with improved efficacy and fewer side effects. Novel delivery systems, such as nanoparticle-based methods, are also being explored .

Properties

IUPAC Name

1-propan-2-yl-2,3,4,5-tetrahydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(2)14-8-7-13-9-11-5-3-4-6-12(11)14/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOHVIQBNBHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
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1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 3
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 4
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 5
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 6
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

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